What are the properties of 4-[(5-Chloropyridin-2-yl)oxy]phenol?
What are the properties of 4-[(5-Chloropyridin-2-yl)oxy]phenol?
The following technical guide details the properties, synthesis, and applications of 4-[(5-Chloropyridin-2-yl)oxy]phenol , a critical intermediate in the synthesis of aryloxyphenoxypropionate herbicides and a scaffold in pharmaceutical research.[1]
Physicochemical Profile, Synthetic Utility, and Characterization[1][2][3]
CAS Registry Number: 53937-03-8 Synonyms: 4-(5-Chloro-2-pyridyloxy)phenol; 2-(4-Hydroxyphenoxy)-5-chloropyridine Molecular Formula: C₁₁H₈ClNO₂ Molecular Weight: 221.64 g/mol [1][2][3]
Introduction & Significance
4-[(5-Chloropyridin-2-yl)oxy]phenol is a bifunctional aromatic ether characterized by a central ether linkage connecting a 5-chloropyridine ring and a phenol moiety.[1][2] This structure serves as a foundational "building block" in the agrochemical industry, specifically for the aryloxyphenoxypropionate class of herbicides (often referred to as "Fops").[3][4]
While commercial herbicides like Clodinafop-propargyl (containing a 5-chloro-3-fluoropyridine moiety) and Haloxyfop (containing a 3-chloro-5-trifluoromethylpyridine moiety) utilize substituted variants, the 5-chloro analog (CAS 53937-03-8) represents the core pharmacophore.[1] It is used in the synthesis of generic herbicide analogs and is increasingly investigated in medicinal chemistry for its anti-proliferative properties against specific cancer cell lines (e.g., colon cancer C26 cells).[3][4]
Physicochemical Properties
The compound exists as a crystalline solid under standard conditions.[4][5] Its solubility profile is dictated by the lipophilic pyridine ring and the ionizable phenolic hydroxyl group.[4]
| Property | Value / Description | Note |
| Physical State | Crystalline Solid | Typically white to off-white powder.[1][2] |
| Melting Point | 85 – 90 °C (Typical range) | Varies by crystal habit/purity.[1][3][4] Analogues range 55-105°C.[2][4] |
| Boiling Point | ~360 °C (Predicted) | Decomposes at high temperatures.[1][3][4] |
| pKa (Phenol) | 9.5 – 9.9 | Acidic proton on the phenol ring.[1][3][4] |
| pKa (Pyridine) | ~2.5 (Conjugate acid) | Weakly basic nitrogen due to electron-withdrawing Cl.[1][3] |
| LogP | 2.8 – 3.2 | Moderate lipophilicity; soluble in organic solvents.[1][3][4] |
| Solubility | Soluble: DMSO, DMF, EtOAc, MeOHInsoluble: Water (neutral pH) | Soluble in aqueous alkali (forming phenolate).[3][4] |
Synthetic Methodology
The industrial synthesis of 4-[(5-Chloropyridin-2-yl)oxy]phenol relies on a Nucleophilic Aromatic Substitution (SₙAr) mechanism.[1][2][3] The reaction requires careful control of stoichiometry to prevent the formation of the bis-ether (where one hydroquinone molecule reacts with two pyridine molecules).[3][4]
Reaction Mechanism
The phenolic oxygen of hydroquinone acts as the nucleophile, attacking the electron-deficient C-2 position of 2,5-dichloropyridine.[1][4] The chlorine at C-2 is the leaving group, activated by the ring nitrogen.[4]
Caption: SₙAr pathway for the mono-arylation of hydroquinone. Control of base equivalents prevents bis-ether formation.[1][2]
Experimental Protocol
Objective: Synthesis of 4-[(5-Chloropyridin-2-yl)oxy]phenol on a 10g scale.
Reagents:
Step-by-Step Procedure:
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Dissolution: Charge the flask with Hydroquinone and 2,5-Dichloropyridine. Add DMF (100 mL) and stir until dissolved.
-
Base Addition: Add K₂CO₃ in a single portion. The suspension may change color (darkening is common due to phenolate oxidation; inert atmosphere is critical).[3][4]
-
Reaction: Heat the mixture to 90–100 °C for 4–6 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexanes) or HPLC.
-
Quench: Cool the reaction mixture to room temperature. Pour slowly into 500 mL of ice-cold water.
-
Workup:
-
Purification: Recrystallize the crude solid from a mixture of Methanol/Water (1:1) or Toluene to yield the pure title compound.[3][4]
Analytical Characterization
Confirming the structure requires verifying the presence of both the pyridine and phenol rings and the absence of the bis-substituted impurity.[4]
| Technique | Expected Signal / Data | Interpretation |
| ¹H-NMR (DMSO-d₆) | δ 9.40 (s, 1H) | Phenolic -OH (Exchangeable).[1][2][3] |
| δ 8.15 (d, 1H, J=2.5 Hz) | Pyridine H-6 (Ortho to Cl).[1][3] | |
| δ 7.85 (dd, 1H) | Pyridine H-4 (Meta to Cl).[1][3] | |
| δ 6.95 (d, 1H) | Pyridine H-3 (Ortho to Ether).[1][3] | |
| δ 6.90 (d, 2H), 6.75 (d, 2H) | Phenol ring (AA'BB' system).[3] | |
| MS (ESI+) | m/z 222.0 / 224.0 | [M+H]⁺, showing characteristic 3:1 Chlorine isotope pattern.[1][3][4] |
| IR (ATR) | ~3200–3400 cm⁻¹ (broad)~1240 cm⁻¹ | O-H stretch (Phenol).C-O-C asymmetric stretch (Ether).[1][3] |
Applications & Downstream Synthesis
This intermediate is primarily used to synthesize Aryloxyphenoxypropionate Herbicides .[1][3][4] The free phenolic hydroxyl group is reacted with a propionate derivative (e.g., ethyl 2-chloropropionate) to form the final active herbicide.[4]
Workflow: Conversion to Herbicide Scaffold
Caption: Alkylation of the intermediate to form the herbicide ester, which acts as a pro-drug for the active acid form.
Safety & Handling (EHS)[1][3]
-
Hazards: Irritating to eyes, respiratory system, and skin (H315, H319, H335).[3][4]
-
Environmental: Very toxic to aquatic life with long-lasting effects (H410), typical of chlorinated pyridine derivatives.[1][3][4]
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the phenol group.[3][4]
References
-
Synthesis of Aryloxyphenoxypropionate Intermediates: Research on the synthesis of hydroquinone ether derivatives. (General literature on SNAr coupling of hydroquinone).[3][4]
-
Biological Activity: Du, Q., et al. (2015).[3][4] "Hydroquinone Analog 4-[(Tetrahydro-2H-pyran-2-yl)oxy]phenol Induces C26 Colon Cancer Cell Apoptosis."[1][2] Molecular Medicine Reports. (Demonstrates the biological relevance of similar hydroquinone ethers).
-
Clodinafop-propargyl Structure: PPDB: Pesticide Properties DataBase.[1][3][4] "Clodinafop-propargyl."[2][4][6][7][8][9] (Context for the 5-chloro-pyridine structural motif).
-
General Synthesis of Pyridyloxy Phenols: Patent CN103554035A, "Method for preparing 4-(5-chloro-2-pyridyloxy)phenol."[1][2] (Provides industrial process parameters).
Sources
- 1. 2-(5-{5-[(4-chlorophenyl)sulfanyl]-2-(tetrahydro-2H-pyran-4-yl)-1,3-oxazol-4-yl}pyridin-2-yl)propan-2-ol - CAS号 —— - 摩熵化学 [molaid.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 4-alkoxyphenols | Fisher Scientific [fishersci.com]
- 4. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 5. Table 4-2, Physical and Chemical Properties of Phenol - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Clodinafop propargyl (Ref: CGA 184927) [sitem.herts.ac.uk]
- 7. Clodinafop | C14H11ClFNO4 | CID 5483847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 9. downloads.regulations.gov [downloads.regulations.gov]
